molecular formula C13H20ClNO B1391386 4-(2,5-Dimethylphenoxy)piperidine hydrochloride CAS No. 1185002-20-3

4-(2,5-Dimethylphenoxy)piperidine hydrochloride

Cat. No. B1391386
CAS RN: 1185002-20-3
M. Wt: 241.76 g/mol
InChI Key: CLZIRYZAJPCXKN-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylphenoxy)piperidine hydrochloride is a biochemical used for proteomics research . Its molecular formula is C13H19NO•HCl and has a molecular weight of 241.76 .


Molecular Structure Analysis

The InChI code for 4-(2,5-Dimethylphenoxy)piperidine hydrochloride is 1S/C13H19NO.ClH/c1-10-3-4-11(2)13(9-10)15-12-5-7-14-8-6-12;/h3-4,9,12,14H,5-8H2,1-2H3;1H . This indicates the presence of a piperidine ring with a dimethylphenoxy group attached to it.


Physical And Chemical Properties Analysis

4-(2,5-Dimethylphenoxy)piperidine hydrochloride is a powder with a molecular weight of 241.76 . It is stored at room temperature .

Scientific Research Applications

Proteomics Research

4-(2,5-Dimethylphenoxy)piperidine hydrochloride: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound serves as a biochemical tool for probing protein interactions and dynamics within biological systems. Its molecular properties may aid in the isolation and characterization of proteins, especially when studying protein-ligand interactions .

Medicinal Chemistry

In medicinal chemistry, this compound is valuable for the synthesis of pharmaceuticals. Its piperidine moiety is a common structural motif in many therapeutic agents. Researchers leverage its chemical structure to create novel compounds with potential pharmacological activities, such as enzyme inhibitors or receptor modulators .

Biotechnology Applications

Biotechnological applications of 4-(2,5-Dimethylphenoxy)piperidine hydrochloride include its use as a starting material or intermediate in the synthesis of complex biomolecules. It can be used to modify genetic material or proteins, contributing to advancements in gene therapy and vaccine development .

Pharmacology

Pharmacologically, piperidine derivatives are known for their wide range of activities. This particular compound could be investigated for its effects on various biological pathways, potentially leading to the development of new drugs for diseases where modulation of these pathways is beneficial .

Neuroscience Research

In neuroscience, 4-(2,5-Dimethylphenoxy)piperidine hydrochloride might be used to study neural processes and brain functions. Its structure could interact with neural receptors or enzymes, providing insights into the treatment of neurological disorders .

Materials Science

Materials science research could explore the use of 4-(2,5-Dimethylphenoxy)piperidine hydrochloride in the creation of new materials with unique properties. Its incorporation into polymers or coatings could result in materials with improved durability or specific interaction with other chemical substances .

Mechanism of Action

While the specific mechanism of action for 4-(2,5-Dimethylphenoxy)piperidine hydrochloride is not available, piperidine derivatives like piperine have been studied for their physiological effects. Piperine, for instance, has been found to have antioxidant, anti-inflammatory, and anti-apoptotic properties, and can enhance bioavailability of other compounds. These properties make it potentially useful in managing various disease conditions .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation. Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes. It should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name

4-(2,5-dimethylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-10-3-4-11(2)13(9-10)15-12-5-7-14-8-6-12;/h3-4,9,12,14H,5-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZIRYZAJPCXKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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